molecular formula C11H10N2O4 B14658653 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione CAS No. 39101-27-4

1-(2-Nitrobenzyl)pyrrolidine-2,5-dione

Cat. No.: B14658653
CAS No.: 39101-27-4
M. Wt: 234.21 g/mol
InChI Key: DNMVTIPEEMJGEF-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine-2,5-dione Scaffold in Advanced Chemical Systems

The pyrrolidine-2,5-dione, also known as the succinimide (B58015) ring, is a five-membered heterocyclic motif that serves as a crucial building block in both organic synthesis and medicinal chemistry. researchgate.net Its prevalence stems from a combination of structural rigidity, synthetic accessibility, and the capacity for straightforward functionalization at the nitrogen atom. researchgate.netebi.ac.uk

This scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds, including anti-inflammatory, anticonvulsant, and anticancer agents. ebi.ac.uk The defined three-dimensional geometry of the pyrrolidine (B122466) ring allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. ebi.ac.uk In the realm of advanced materials and chemical systems, the stability and predictable chemistry of the pyrrolidine-2,5-dione core make it an ideal platform for the construction of more complex molecular architectures.

The 2-Nitrobenzyl Moiety as a Foundational Photoreactive Unit

The 2-nitrobenzyl group is one of the most extensively studied and widely utilized photoremovable protecting groups (PPGs), often referred to as a "caging" group. nih.gov Its function is to mask the activity of a molecule, which can then be "uncaged" or released with spatial and temporal precision upon exposure to near-UV light. nih.gov

The mechanism of photorelease is initiated by an intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the ortho-nitro group upon photoexcitation. nih.gov This process forms a transient species known as an aci-nitro intermediate. researchgate.net This intermediate subsequently undergoes an irreversible rearrangement, ultimately leading to the cleavage of the bond connecting the benzyl (B1604629) group to the protected molecule. The process liberates the target molecule alongside 2-nitrosobenzaldehyde or a related derivative as a byproduct. nih.gov The efficiency of this process, quantified by the quantum yield, can be substantial, with values around 0.5 to 0.6 having been reported for certain derivatives. nih.govnih.gov

Rationale for Conjugation of 2-Nitrobenzyl with Pyrrolidine-2,5-dione for Photochemical Applications

The conjugation of the 2-nitrobenzyl group with the pyrrolidine-2,5-dione scaffold creates the compound 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione. This molecule is a prototypical example of an N-substituted photoreactive imide. The scientific rationale for this molecular design is to merge the stability and synthetic utility of the succinimide ring with the light-triggered release capabilities of the 2-nitrobenzyl moiety.

In this arrangement, the pyrrolidine-2,5-dione acts as the carrier framework, and the N-benzyl bond is the photolabile linkage. Upon irradiation, this bond is cleaved, which would theoretically release the succinimide ring and generate a reactive benzyl species derived from the 2-nitrobenzyl group. This concept allows for the development of photosensitive linkers and synthons.

This dependency highlights the importance of the imide structure in this compound. The electronic properties of the succinimide nitrogen and its associated carbonyl groups directly influence the stability of the intermediates in the photochemical reaction pathway. Detailed studies on various leaving groups from a substituted 2-nitrobenzyl system (the o-nitroveratryl group) provide quantitative insight into this effect, demonstrating a clear correlation between leaving group properties and photorelease efficiency. researchgate.net

Leaving Group (LG)Photorelease Quantum Yield (Φ)Radical Stabilization Energy (kcal/mol)
Phosphate (PO(OEt)₂)0.004-6.2
Carbonate (OCOOBn)0.012-5.1
Carbamate (B1207046) (NHBn)0.041-1.2
Dodecanoate (OCOC₁₁H₂₃)0.050-4.9
Dodecylamide (NHC₁₂H₂₅)0.180-1.1
Aniline (NHPh)0.2101.8

Table 1. Quantum yields for the photorelease of various leaving groups (LGs) from an o-nitroveratryl protecting group, demonstrating the influence of the LG's chemical nature on release efficiency. Data compiled from research on o-nitrobenzylic derivatives. researchgate.net

The data illustrates that amines, particularly anilines, which can better stabilize a radical, are released with significantly higher quantum yields than phosphates or carbonates. researchgate.net The imide linkage in this compound would be expected to have its own characteristic influence on the photolytic efficiency, making it a distinct and potentially valuable system for photochemical applications where controlled release is paramount.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39101-27-4

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10N2O4/c14-10-5-6-11(15)12(10)7-8-3-1-2-4-9(8)13(16)17/h1-4H,5-7H2

InChI Key

DNMVTIPEEMJGEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 2 Nitrobenzyl Pyrrolidine 2,5 Dione Derivatives

General Strategies for N-Substitution of Pyrrolidine-2,5-diones

The synthesis of N-substituted pyrrolidine-2,5-diones, also known as succinimides, is a cornerstone of heterocyclic chemistry, with applications ranging from building blocks in natural product synthesis to the development of biologically active compounds. tandfonline.comacs.org The most common and direct approaches involve either the condensation of a succinic acid precursor with a primary amine or the direct alkylation of a pre-formed succinimide (B58015) ring.

One prevalent method is the condensation reaction between succinic anhydride (B1165640) and a primary amine. mdpi.combeilstein-archives.org This two-step process typically begins with the acylation of the amine by succinic anhydride, which opens the anhydride ring to form an intermediate succinamic acid. beilstein-archives.org Subsequent cyclodehydration, often achieved through heating or with the use of dehydrating agents like acetic anhydride, yields the final N-substituted succinimide. beilstein-archives.org While effective, this method can require high temperatures or harsh reagents, which may not be compatible with sensitive functional groups. tandfonline.com

To address these limitations, greener and more efficient methods have been developed. A notable example is the direct reaction of succinic acid with primary amines in hot water (100 °C) without the need for any catalyst. tandfonline.comresearchgate.net This approach offers high yields, particularly for N-alkyl substituted succinimides, and proceeds through a plausible mechanism where the succinimide is formed directly from the acid and amine. tandfonline.comresearchgate.net

Another major strategy is the direct N-alkylation or N-arylation of the succinimide ring. Succinimide is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an electrophile, such as an alkyl or aryl halide, to form the N-C bond. organic-chemistry.org A variety of conditions have been explored to optimize this reaction, as summarized in the table below.

Table 1: Comparison of Methodologies for N-Alkylation of Succinimides
BaseSolventKey AdvantagesReference
Potassium Hydroxide (B78521) (KOH)Ionic Liquids (e.g., [bmim]BF4)High efficiency, selective N-alkylation, milder conditions, reusable solvent. organic-chemistry.orgorganic-chemistry.org
Cesium Carbonate (Cs2CO3)N,N-Dimethylformamide (DMF)Efficient at low temperatures, compatible with base-labile groups, can be accelerated by microwave irradiation. organic-chemistry.org

These general strategies provide a robust toolkit for the synthesis of a wide array of N-substituted pyrrolidine-2,5-dione derivatives, setting the stage for the specific synthesis of the title compound.

Directed Synthesis for the Incorporation of the 2-Nitrobenzyl Group

The targeted synthesis of 1-(2-nitrobenzyl)pyrrolidine-2,5-dione relies on the specific application of N-alkylation strategies, where the electrophile is a 2-nitrobenzyl derivative.

Design and Precursor Functionalization for the Nitrobenzyl-Pyrrolidine-2,5-dione Linkage

The synthesis is strategically designed around the coupling of two key precursors: the nucleophilic pyrrolidine-2,5-dione (succinimide) and an electrophilic 2-nitrobenzyl species.

Pyrrolidine-2,5-dione: This component can be used directly or generated in situ from succinic acid or succinic anhydride. Its N-H bond is sufficiently acidic to be deprotonated under moderately basic conditions, generating the required nucleophile.

2-Nitrobenzyl Halides: To act as an effective electrophile, the 2-nitrobenzyl group must be functionalized with a good leaving group. 2-Nitrobenzyl bromide is a commonly used and commercially available reagent for this purpose. It serves as a potent alkylating agent, readily participating in nucleophilic substitution reactions. The presence of the ortho-nitro group influences the reactivity of the benzylic position.

Specific Coupling Reactions and Methodological Advances in N-Alkylation/Arylation

The formation of the N-(2-nitrobenzyl) bond is typically achieved via an SN2 reaction between the succinimide anion and 2-nitrobenzyl bromide. The general methodologies for N-alkylation are directly applicable here. For instance, the reaction can be effectively carried out using cesium carbonate as the base in an anhydrous polar aprotic solvent like DMF at moderate temperatures. organic-chemistry.org This method is known for its high efficiency and compatibility with various functional groups. organic-chemistry.org

Alternatively, the use of potassium hydroxide in an ionic liquid provides a green and efficient route. organic-chemistry.org This system facilitates the reaction under mild conditions and allows for the recovery and reuse of the ionic liquid, which is environmentally advantageous. organic-chemistry.org

Table 2: Proposed Conditions for the Synthesis of this compound
Reactant 1Reactant 2ConditionsRationaleReference
Pyrrolidine-2,5-dione2-Nitrobenzyl bromideCs2CO3, DMF, 20-70°CEfficient, mild conditions suitable for base-labile groups. organic-chemistry.org
Pyrrolidine-2,5-dione2-Nitrobenzyl bromideKOH, Ionic Liquid, 20-80°CEnvironmentally benign, high yield, and selective N-alkylation. organic-chemistry.org

These directed coupling reactions provide reliable and high-yielding pathways to the target compound, this compound.

Exploration of Divergent Synthetic Pathways for Functionalized Derivatives

Once synthesized, this compound is not an endpoint but rather a versatile intermediate for divergent synthesis, allowing access to a variety of more complex, functionalized derivatives. nih.gov The reactivity of its constituent parts—the nitroaromatic ring and the succinimide heterocycle—can be exploited to generate molecular diversity.

A primary pathway for derivatization involves the chemical modification of the 2-nitrobenzyl group. The nitro functionality is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). This transformation yields 1-(2-aminobenzyl)pyrrolidine-2,5-dione, a key intermediate. The newly formed primary amine can then undergo a vast range of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Further N-alkylation or arylation reactions.

Diazotization: Conversion to a diazonium salt, which can be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl).

Furthermore, the succinimide ring itself offers avenues for functionalization. The carbonyl groups can undergo reactions, and the ring can be opened by nucleophiles like hydroxylamine, leading to the formation of N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org Such transformations dramatically alter the scaffold of the molecule, providing access to different classes of compounds. The development of controllable and divergent synthetic strategies is a significant goal in modern chemistry, enabling the efficient creation of diverse molecular structures from a common starting material. nih.gov

Mechanistic Investigations of 2 Nitrobenzyl Photochemistry in Pyrrolidine 2,5 Dione Systems

Primary Photophysical Processes and Photoexcitation Pathways

The photochemical journey of 1-(2-nitrobenzyl)pyrrolidine-2,5-dione begins with the absorption of ultraviolet (UV) light by the 2-nitrobenzyl chromophore. This absorption of a photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The nature of this excited state is critical to the subsequent chemical events. For many 2-nitrobenzyl derivatives, the lowest excited singlet state is characterized as an n-π* state, primarily localized on the nitro group.

Following initial excitation, the molecule can undergo several competing photophysical processes. One pathway involves intersystem crossing (ISC) to the triplet state manifold (T₁). While triplet states are implicated in the photochemistry of some nitroaromatic compounds, for the canonical 2-nitrobenzyl photorelease mechanism, the key subsequent step is believed to proceed primarily through the initial excited singlet state. The efficiency and rate of these primary processes are influenced by the molecular structure and the solvent environment.

Intramolecular Hydrogen Atom Transfer and Aci-nitro Tautomer Formation

The hallmark of 2-nitrobenzyl photochemistry is a rapid, excited-state intramolecular hydrogen transfer (ESIHT). In the case of this compound, a hydrogen atom from the benzylic methylene (B1212753) group (-CH₂-) is transferred to one of the oxygen atoms of the excited nitro group. This process is remarkably efficient and occurs on an ultrafast timescale, typically in the picosecond domain for related 2-nitrobenzyl systems.

Spectroscopic Elucidation of Aci-nitro Intermediates

The direct observation and characterization of the short-lived aci-nitro intermediate are crucial for substantiating the proposed photochemical mechanism. Transient absorption spectroscopy is a powerful technique for this purpose. In studies of various 2-nitrobenzyl compounds, the aci-nitro intermediate exhibits a characteristic strong and broad absorption band in the near-UV to visible region of the electromagnetic spectrum, typically with an absorption maximum (λmax) around 400 nm.

While specific data for this compound is not extensively reported, by analogy with other N-substituted 2-nitrobenzyl derivatives, its aci-nitro tautomer is expected to display similar spectroscopic features. The table below summarizes typical transient absorption data for aci-nitro intermediates from related compounds.

Compound ClassTypical λmax of Aci-nitro Intermediate
2-Nitrobenzyl ethers~400 nm
2-Nitrobenzyl esters~400-410 nm
N-(2-Nitrobenzyl) amides~400-420 nm

This interactive table is based on data from analogous 2-nitrobenzyl systems.

The position and shape of this absorption band can be influenced by the substitution pattern on the aromatic ring and the nature of the leaving group, although the general feature of a strong absorption around 400 nm is a consistent identifier for this key intermediate.

Kinetic Studies of Phototautomerization and Subsequent Decay Pathways

For many 2-nitrobenzyl compounds, the decay of the aci-nitro transient follows first-order or pseudo-first-order kinetics and can occur on a timescale ranging from nanoseconds to milliseconds. The rate of decay is directly linked to the subsequent chemical steps that lead to product formation. In aqueous solutions, the decay can be particularly sensitive to pH, as the nitronic acid can deprotonate to form a nitronate anion, which may have different reactivity and decay pathways. The decay of the aci-nitro intermediate from N-substituted 2-nitrobenzyl compounds often proceeds on the microsecond to millisecond timescale.

Subsequent Reaction Pathways Leading to Photoproduct Formation

Following its formation, the aci-nitro intermediate undergoes a series of ground-state chemical transformations that ultimately lead to the cleavage of the bond to the protected group and the formation of the final photoproducts.

Generation of Nitroso Byproducts (e.g., 2-nitrosobenzaldehyde, 2-nitrosoacetophenone)

A universal feature of the productive decay of the aci-nitro intermediate in these systems is the formation of a 2-nitroso carbonyl compound. For this compound, this byproduct is 2-nitrosobenzaldehyde. The transformation from the aci-nitro intermediate is thought to proceed through a cyclic intermediate, a five-membered heterocyclic species. This intermediate is generally unstable and rapidly rearranges, leading to the formation of the 2-nitrosobenzaldehyde and the release of the leaving group.

Mechanistic Aspects of Pyrrolidine-2,5-dione Scaffold Liberation

The final and crucial step in the "uncaging" process is the cleavage of the benzylic carbon-nitrogen bond, liberating the pyrrolidine-2,5-dione (succinimide). This step is intimately coupled with the rearrangement of the cyclic intermediate formed from the aci-nitro tautomer.

The proposed mechanism involves the collapse of the cyclic intermediate, which leads to the transfer of an oxygen atom from the former nitro group to the benzylic carbon, forming the aldehyde functionality of 2-nitrosobenzaldehyde. Concurrently, the bond between the benzylic carbon and the nitrogen atom of the succinimide (B58015) is broken. The succinimide anion is a relatively stable leaving group, which facilitates this cleavage process. The final liberated product is the neutral pyrrolidine-2,5-dione, following protonation from the solvent or other proton sources. The efficiency of this liberation step is a key parameter in the application of this compound as a photoremovable protecting group.

Influence of Reaction Environment (Solvent, pH, Additives) on Photolysis Efficiency and Mechanism

The photochemical behavior of 2-nitrobenzyl compounds, including this compound, is intricately linked to the surrounding reaction environment. Factors such as the choice of solvent, the pH of the medium, and the presence of various additives can significantly alter the efficiency of the photolytic cleavage and even influence the mechanistic pathways.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in the photolysis of 2-nitrobenzyl derivatives. The primary photochemical step involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. researchgate.netwikipedia.org The stability and subsequent reaction pathways of this intermediate are highly dependent on the solvent.

In aqueous solutions, water can participate in the reaction, influencing the decay of the aci-nitro intermediate. researchgate.netrsc.org Studies on related 2-nitrobenzyl alcohols have shown that in water, particularly between pH 3 and 8, the mechanism predominantly proceeds through a cyclization to a benzisoxazolidine intermediate. researchgate.netrsc.org However, in aprotic solvents, a different pathway involving proton transfer to form hydrated nitroso compounds tends to prevail. researchgate.netrsc.org

On irradiation of o-nitrobenzyl tosylate at 365 nm in various solvents, linear decreases in concentration over time were observed, indicating a consistent photochemical process across different solvent environments, although the rates can differ. upenn.edu Research on nitrophenols has also indicated that while solvent effects on the electronic structure and photochemistry are often minimal, there can be exceptions where a specific solvent like 2-propanol can dramatically increase reactivity due to strong excited-state interactions. rsc.orgnsf.gov

Table 1: Effect of Solvent on the Photodecomposition of o-Nitrobenzyl Tosylate

SolventDecomposition after 60 min Irradiation (%)
Methanol~45
Acetonitrile~40
Dichloromethane~35
Tetrahydrofuran~30
Data adapted from studies on o-nitrobenzyl derivatives. upenn.edu

pH Influence

The pH of the reaction medium exerts a strong influence on the photolysis of 2-nitrobenzyl compounds, primarily by affecting the acid-base equilibria of the key aci-nitro intermediate. acs.orgunifr.ch The decay rates of this intermediate and subsequent reaction steps are often pH-dependent. acs.orgunifr.ch

For 2-nitrobenzyl methyl ether and related compounds, detailed studies have revealed that the release of the protected substrate is limited by different intermediates at different pH ranges. researchgate.netacs.org For example, hemiacetal intermediates can be the rate-limiting species at pH values below 8 or 10, depending on the specific compound. researchgate.netacs.org

The reaction pathway of the aci-tautomers can also change with pH. In buffered aqueous solutions around pH 7, a novel reaction pathway for these intermediates has been identified. researchgate.netacs.org In strongly acidic or basic aqueous solutions, the formation of hydrated nitroso compounds is a more dominant pathway compared to the cyclization mechanism that prevails at neutral pH. researchgate.netrsc.org This demonstrates that pH can be used to direct the reaction towards a specific mechanistic route.

The efficiency of the photoredox reaction of some nitrobenzyl alcohols shows a clear dependence on pH, with quantum yields varying significantly between acidic, neutral, and basic conditions. cdnsciencepub.com

Table 2: pH Dependence of Reaction Intermediates in 2-Nitrobenzyl Photochemistry

pH RangePredominant Mechanistic Feature
< 3 (Acidic)Proton transfer to form hydrated nitroso compounds prevails. researchgate.netrsc.org
3 - 8 (Neutral)Cyclization to benzisoxazolidine intermediates is the major pathway. researchgate.netrsc.org
> 8 (Basic)Proton transfer to form hydrated nitroso compounds becomes dominant again. researchgate.netrsc.org
Data based on studies of 2-nitrobenzyl alcohols. researchgate.netrsc.org

Influence of Additives

The addition of other chemical species to the reaction mixture can significantly impact the photolysis efficiency and mechanism, often by interacting with the excited states of the 2-nitrobenzyl chromophore.

Additives known as triplet quenchers, such as cyclooctatetraene (B1213319) (COT) and 4-nitrobenzyl alcohol (NBA), can deactivate the triplet state, potentially altering the reaction outcome. nih.gov Conversely, triplet sensitizers can be used to populate the triplet state and study its specific reactivity. Quenching studies with compounds like sodium 2-naphthalenesulfonate have been used to determine the rate constants of release from the excited state. researchgate.net

Other Additives: The presence of electrolytes, such as lithium chloride (LiCl), can enhance the reaction efficiency in certain solvent systems, suggesting the involvement of polarized or ionic species in the mechanism. cdnsciencepub.com Furthermore, basic additives like pyridine (B92270) have been shown to increase the efficiency of photoredox reactions. acs.org These additives can influence the reaction by affecting the stability of intermediates or by participating in proton transfer steps.

Table 3: Common Additives and Their Effects on 2-Nitrobenzyl Photochemistry

AdditiveTypeGeneral Effect
Cyclooctatetraene (COT)Triplet QuencherDeactivates the triplet excited state, potentially altering product distribution. nih.gov
4-Nitrobenzyl Alcohol (NBA)Triplet QuencherCan be used to mitigate the effects of long-lived triplet states. nih.gov
Sodium 2-naphthalenesulfonateQuencherUsed to probe the kinetics of the excited state reactions. researchgate.net
Lithium Chloride (LiCl)ElectrolyteCan increase reaction efficiency in mixed solvent systems. cdnsciencepub.com
PyridineBasic AdditiveCan enhance the efficiency of photoredox reactions. acs.org

Applications in Photocontrolled Release and Dynamic Chemical Systems

Design Principles for Photoremovable Protecting Groups (PPGs) Based on 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione

The utility of this compound and related structures as PPGs stems from a set of core design principles that ensure efficient and controlled photorelease. These principles focus on the stability of the caged compound in the dark, the efficiency of the photochemical cleavage reaction, and the inertness of the byproducts. The 2-nitrobenzyl scaffold is synthetically versatile, allowing it to be attached to a wide variety of functional groups, including amines, alcohols, carboxylates, and phosphates, effectively masking their native function until light is applied. wikipedia.orgresearchgate.netrsc.org

Molecular masking, or "caging," involves covalently attaching the 2-nitrobenzyl group to a biologically or chemically active molecule, thereby rendering it inert. mdpi.com The protecting group is designed to sterically or electronically interfere with the molecule's active site or binding domain. thermofisher.com The efficacy of this masking is critical, as any residual activity from the caged compound could compromise experimental results. mdpi.com

Upon irradiation with UV or near-UV light (typically in the 300-365 nm range), the 2-nitrobenzyl group undergoes a photochemical reaction that cleaves the covalent bond, releasing the active molecule in a process known as "uncaging". wikipedia.orgresearchgate.net This process is generally clean, rapid, and occurs with high quantum yields, ensuring that the active molecule is released efficiently. The rate of release can be influenced by the molecular structure of the PPG and the nature of the leaving group. researchgate.netacs.org For instance, derivatives with electron-donating groups on the aromatic ring, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, can absorb light at longer wavelengths and exhibit different release kinetics. thermofisher.com The photolytic byproducts, ideally, should be non-toxic and not interfere with the biological or chemical system under investigation. nih.gov

A primary advantage of using light as a trigger is the ability to achieve precise control over when and where a molecule is released. mdpi.comnih.govresearchgate.net Unlike chemical triggers that diffuse throughout a system, light can be focused on specific, microscopic locations. This allows for the generation of concentration gradients and the activation of processes in designated areas, such as a single cell or even a subcellular organelle. nih.gov

Temporal control is achieved by initiating photorelease at a precise moment with a pulse of light, which can be on the microsecond to millisecond timescale. wiley-vch.dethermofisher.com This rapid release is essential for studying fast biological processes like neurotransmission or enzyme kinetics. wiley-vch.de Advanced techniques such as two-photon excitation (2PE) using focused infrared laser pulses further enhance spatial resolution. wiley-vch.de 2PE confines the uncaging event to a tiny focal volume (on the order of a few cubic micrometers), minimizing off-target effects and allowing for three-dimensional control of molecular release within living tissues. wiley-vch.denih.gov This high degree of spatiotemporal control is a key reason why 2-nitrobenzyl-based PPGs are invaluable tools for studying dynamic systems. nih.gov

Integration into Photoresponsive Polymeric Architectures and Materials

The photocleavable nature of the 2-nitrobenzyl group has been widely exploited in materials science to create "smart" polymers that respond to light. By incorporating this moiety into polymer backbones, side chains, or as cross-linkers, materials can be designed to change their properties, degrade, or release encapsulated cargo on demand.

Amphiphilic block copolymers containing 2-nitrobenzyl groups can self-assemble in aqueous solutions to form nanostructures like micelles and polymersomes. nih.govnih.gov These structures consist of a hydrophobic core or membrane, which can encapsulate hydrophobic molecules, and a hydrophilic corona or aqueous core for hydrophilic cargo. nih.gov The 2-nitrobenzyl group is typically incorporated into the hydrophobic block of the copolymer. researchgate.netmdpi.com

Upon exposure to UV light, the photocleavage of the 2-nitrobenzyl ester or other linkages transforms the hydrophobic polymer segment into a more hydrophilic one. researchgate.netnih.gov This light-induced polarity switch disrupts the hydrophobic/hydrophilic balance of the block copolymer, leading to the disassembly or increased permeability of the micelle or polymersome and the subsequent release of its payload. nih.govnih.govmdpi.com This strategy enables the on-demand release of therapeutic agents or imaging probes at a targeted site. nih.gov

Polymer SystemNanostructureTriggerReleased CargoReference
Poly(N,N'-dimethylacrylamide)-block-poly(o-nitrobenzyl acrylate)Polymersomes365 nm LightHydrophilic & Hydrophobic Dyes nih.gov
Poly(ethylene oxide)-block-poly(S-(o-nitrobenzyl)-l-cysteine)MicellesUV LightDoxorubicin mdpi.com
PEG-b-poly(γ-(4,5-dimethoxy-2-nitrobenzyl)-L-glutamate)PolymersomesUV LightNot Specified nih.gov
PEO-b-poly(4,5-dimethoxy-2-nitrobenzyl methacrylate)MicellesUV LightNile Red mdpi.com

Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them suitable for applications like tissue engineering and drug delivery. nih.gov By using 2-nitrobenzyl-based molecules as photocleavable cross-linkers, hydrogels can be engineered to degrade upon light exposure. nih.govrsc.orgresearchgate.net Irradiation with light cleaves the cross-links, causing the hydrogel network to break down and release any encapsulated cells or therapeutic molecules. nih.govrsc.org

This approach offers precise external control over the timing and location of gel degradation. nih.gov Researchers have demonstrated that the degradation rate can be tuned by modifying the chemical structure of the 2-nitrobenzyl linker; for example, changing substituents at the benzylic position can dramatically alter the photosensitivity. nih.govresearchgate.net This allows for the creation of materials with tailored degradation profiles for staged or sequential release of different cell populations or drugs. nih.gov Similarly, functionalized surfaces can be created where molecules are tethered via 2-nitrobenzyl linkages, allowing for their light-induced release to alter surface properties or create micropatterns. researchgate.net

Hydrogel SystemCross-linker TypeApplicationKey FindingReference
Poly(ethylene glycol) (PEG)ortho-Nitrobenzyl (o-NB) EsterCell Encapsulation/ReleaseDegradation rate is tunable by modifying the o-NB linker structure. nih.gov
Ring-Opening Metathesis Polymerization (ROMP) Gelso-NB substituted bis(norbornene)Photoresponsive Organogels/HydrogelsPhotosensitivity varied by two orders of magnitude based on cross-linker structure. rsc.orgresearchgate.net
Thiol-Epoxy Networkso-NB EsterPhoto-responsive NetworksLight can be used to switch material properties like wettability and crosslink density. researchgate.net
PEG-based HydrogelsNitrobenzyl (NB) Ester and Carbamate (B1207046) BondsControlled Protein ReleaseNB carbamate bond showed superior light responsiveness and resistance to hydrolysis compared to the NB ester bond. acs.org

Utilization in Caged Biomolecules and Chemical Probes for Research

The technique of "caging" has revolutionized the study of complex biological systems by providing a way to control the activity of key signaling molecules with light. A wide array of biomolecules, including neurotransmitters (e.g., glutamate), nucleotides (e.g., ATP), peptides, and proteins, have been caged using 2-nitrobenzyl derivatives. nih.govwiley-vch.dersc.org The this compound compound is particularly relevant for caging primary and secondary amines, which are common functional groups in biomolecules.

By delivering a caged, inactive version of a biomolecule to a biological system, researchers can then use a focused light source to release the active molecule at a specific time and location. nih.gov This allows for the precise mimicking of physiological signals and the detailed study of downstream events with high temporal and spatial resolution. nih.gov For example, the rapid, localized release of caged glutamate (B1630785) has been used to map the glutamate sensitivity of neurons in brain slices, while the photorelease of caged ATP has enabled studies of muscle contraction and ion pump dynamics on a millisecond timescale. wiley-vch.de This optochemical approach provides a powerful, non-invasive method to perturb and investigate cellular processes without the drawbacks of methods like microinjection. nih.gov

Caged MoleculeProtecting GroupBiological System/Process StudiedReference
ATP1-(2-Nitrophenyl)ethyl (NPE)Erythrocytic Na:K ion pump; Actin-myosin interactions wiley-vch.de
Glutamic AcidNot SpecifiedNeuronal sensitivity mapping in brain slices nih.gov
Peptides2-Nitrobenzyl (on backbone amide)Protein folding and function wiley-vch.de
AnisomycinDiethylaminocoumarin (DEAC) / DMNBProtein synthesis inhibition nih.gov
Carboxylic Acids4,5-Dimethoxy-2-nitrobenzylGeneral biological studies researchgate.net

Light-Activated Release of Bioactive Species (e.g., Amino Acids, Nucleotides, Lipids)

The 2-nitrobenzyl caging strategy offers a versatile method for the temporary inactivation of a wide array of bioactive molecules. mdpi.com By covalently attaching a 2-nitrobenzyl group to a functional site on a biomolecule, its activity can be effectively "caged" or blocked. Subsequent irradiation with light at a specific wavelength triggers the cleavage of the 2-nitrobenzyl group, releasing the bioactive species in its active form. nih.gov This process allows for high spatiotemporal control over the release, a feature of significant interest in various research areas. mdpi.com

The general mechanism for the photorelease from a 2-nitrobenzyl-caged compound involves an intramolecular hydrogen abstraction by the excited nitro group, which leads to the formation of an aci-nitro intermediate. acs.org This intermediate then undergoes rearrangement to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct. The rate and efficiency of this release can be influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.net

The versatility of the 2-nitrobenzyl group as a photolabile protecting group is demonstrated by its successful application in caging and releasing a diverse range of bioactive molecules.

Table 1: Examples of Bioactive Species Released Using 2-Nitrobenzyl Photochemistry

Class of Bioactive MoleculeSpecific ExampleApplication Context
Amino Acids GlutamateNeuroscience research to study synaptic transmission.
GlycineInvestigation of inhibitory neurotransmitter pathways.
Nucleotides Adenosine (B11128) triphosphate (ATP)Cell biology studies to investigate energy-dependent processes.
Cyclic adenosine monophosphate (cAMP)Signal transduction research. nih.gov
Lipids Sphingosine-1-phosphateResearch into lipid signaling pathways.

This table provides illustrative examples of the types of bioactive molecules that can be released using the 2-nitrobenzyl caging strategy.

Detailed research has demonstrated the utility of this approach. For instance, the photorelease of "caged" ATP was a pioneering application in biochemistry, enabling researchers to study the kinetics of ATP-dependent enzymes and ion pumps with unprecedented temporal resolution. Similarly, light-activated release of neurotransmitters like glutamate has been instrumental in mapping neural circuits and understanding the dynamics of synaptic communication. nih.gov The principle extends to other classes of molecules, with studies showing the controlled release of caged peptides and nucleic acids, highlighting the broad applicability of this technology. wiley-vch.de

Strategies for On-Demand Activation in Chemical Biology Contexts

The ability to trigger biological processes on demand is a central goal in chemical biology. The use of photoremovable protecting groups like the 2-nitrobenzyl moiety provides a powerful tool for achieving this. researchgate.net On-demand activation strategies are designed to offer precise control over the location, timing, and concentration of a released bioactive molecule. mdpi.com

One key strategy involves the design of photolabile protecting groups with specific photochemical properties. For example, modifications to the 2-nitrobenzyl scaffold have been explored to shift its absorption maximum to longer wavelengths (visible or near-infrared light). acs.org This is particularly advantageous in biological systems, as longer wavelength light penetrates deeper into tissues and is less likely to cause photodamage to cells. acs.org

Another important consideration is the quantum yield of the photorelease process, which is a measure of the efficiency of the uncaging reaction. Researchers aim to develop caging groups with high quantum yields to minimize the required light dose for effective release, further reducing the potential for cellular damage. The kinetics of the release are also a critical factor, with some applications requiring very rapid release of the bioactive species, while others may tolerate slower release rates. wiley-vch.de

Table 2: Key Parameters for On-Demand Activation using Photolabile Protecting Groups

ParameterDesired CharacteristicRationale in Chemical Biology
Wavelength of Activation Longer wavelengths (Visible/NIR)Deeper tissue penetration and reduced phototoxicity. acs.org
Quantum Yield HighEfficient release with lower light intensity.
Release Kinetics Tunable (fast or slow)Matching the timescale of the biological process under investigation. wiley-vch.de
Byproducts Biologically inertMinimizing interference with the biological system. nih.gov

This table summarizes the key photochemical and photophysical properties that are considered in the design of photolabile protecting groups for on-demand activation in biological contexts.

Furthermore, the development of orthogonal photochemistries allows for the independent release of multiple bioactive molecules within the same system. acs.org This is achieved by using different photolabile protecting groups that are cleaved by distinct wavelengths of light. This strategy enables the dissection of complex biological pathways with a high degree of control.

Photochemical Engineering and Structure Property Relationships

Rational Design Strategies for Optimizing Photolysis Quantum Yields

The efficiency of the photocleavage process is quantified by the photolysis quantum yield (QY or Φ), which represents the fraction of absorbed photons that result in the desired chemical transformation. acs.org For o-NB compounds, these yields are often modest. researchgate.net Rational design strategies aim to enhance the QY by influencing the key steps of the photolytic mechanism.

The primary photoreaction for o-NB derivatives involves the excited nitro group abstracting a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. nih.govresearchgate.net This intermediate then undergoes cyclization and rearrangement to release the caged molecule and form an o-nitrosobenzaldehyde byproduct. nih.gov Strategies to optimize the quantum yield focus on several aspects:

Modulating Intermediate Stability: The stability of the key aci-nitro intermediate is crucial. Substituents on the aromatic ring can influence the electronic properties and lifetime of this transient species, directing it more efficiently toward the desired product pathway. researchgate.net The decay of aci-nitro intermediates can be complex, sometimes following biexponential rate laws, and is highly sensitive to substituents and the solvent environment. researchgate.net

Preventing Recombination: A key factor limiting QY is the potential for the intermediate species to revert to the starting material. acs.org Structural modifications that create higher energy barriers for this recombination process can significantly enhance the forward reaction efficiency. acs.org For instance, introducing a second nitro group, as in 2,6-dinitrobenzyl systems, has been shown to increase the quantum yield, potentially by increasing the probability of achieving the necessary excited state. wikipedia.org

Research has shown that there is often an inverse correlation between the maximum absorption wavelength (λmax) and the quantum yield; as modifications shift the absorption to longer, less energetic wavelengths, the quantum yield tends to decrease. researchgate.net

Wavelength Tuning and Orthogonal Photochemical Control

The ability to control the specific wavelength of light that triggers the cleavage of a PPG is a powerful tool in chemistry and biology. harvard.edunih.govacs.org Wavelength tuning allows for selective deprotection, minimizing potential photodamage to sensitive substrates or biological systems by using longer, lower-energy wavelengths. nih.govresearchgate.net

Furthermore, tuning PPGs to be responsive to distinct wavelengths enables "orthogonal" control, where multiple protecting groups in the same system can be removed independently by irradiating with different colors of light. harvard.edurug.nl This chromatic orthogonality replaces the need for different chemical reagents for selective deprotection. harvard.edunih.gov The 2-nitrobenzyl scaffold is highly adaptable for this purpose, as its absorption profile can be systematically altered. rug.nl

Standard o-NB compounds are typically activated by light in the UV region (200-320 nm). wikipedia.org However, for many applications, particularly in biological contexts, shifting the activation profile to the near-UV (300-400 nm) or even the visible range is highly desirable. nih.gov This is achieved by extending the π-conjugated system of the chromophore.

A common and effective strategy is the introduction of electron-donating groups, such as methoxy (B1213986) groups, onto the aromatic ring. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, for example, exhibits a red-shifted absorption that extends to approximately 420 nm, making it a widely used PPG for near-UV applications. researchgate.net This shift allows for activation at wavelengths (e.g., 365 nm) that are more benign to cellular components. nih.gov

2-Nitrobenzyl DerivativeTypical Activation Wavelength (λmax)Key Structural Feature
Standard 2-Nitrobenzyl~230-380 nmUnsubstituted aromatic ring
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~260-420 nmTwo electron-donating methoxy groups

Two-photon absorption (TPA) or two-photon excitation (2PE) is a nonlinear optical process where a chromophore simultaneously absorbs two lower-energy photons to reach the same excited state achieved by absorbing one higher-energy photon. acs.org Using near-infrared (NIR) light (e.g., 700-1000 nm) for 2PE offers significant advantages:

Deeper Tissue Penetration: Biological tissues are more transparent to NIR light, allowing for activation at greater depths. acs.org

Enhanced Spatial Resolution: The probability of TPA is proportional to the square of the light intensity, confining the excitation to the tiny focal volume of a laser beam. This provides exquisite three-dimensional control over the release of the caged molecule. nih.govacs.org

Reduced Photodamage: The lower-energy NIR photons are less likely to cause damage to surrounding biological systems. acs.org

Impact of Substituent Effects on Photoreactivity and Byproduct Formation

The introduction of substituents onto the 2-nitrobenzyl core has a profound impact on its photochemical behavior, influencing reaction rates, quantum yields, and the nature of byproducts. nih.gov

Benzylic Position Substituents: Substitution at the benzylic carbon (the α-position) also modulates photoreactivity. An α-substituent can influence the rate of the initial hydrogen abstraction step. For example, replacing a benzylic hydrogen with a methyl group, as in 1-(2-nitrophenyl)ethanol (B14764) derivatives, can alter the subsequent reaction pathways of the intermediates. rsc.org

The primary byproduct of the o-NB photocleavage is an o-nitrosobenzaldehyde or an o-nitrosoketone. nih.govrsc.org These species are themselves photoreactive and can potentially react with other molecules in the system, such as amines, which can be a concern in biological applications. researchgate.netrsc.org The nature of the substituents can influence the stability and subsequent reactions of these nitroso byproducts. researchgate.net

Kinetic Control through Targeted Structural Modulation

Structural modifications that enforce a favorable conformation for this hydrogen transfer can accelerate the initial photoreaction. The subsequent decay of the aci-nitro intermediate, which can exist as two different tautomers, often follows complex kinetics and is strongly influenced by substituents and the solvent environment. researchgate.net By strategically placing substituents, it is possible to alter the energy landscape of the reaction, influencing the lifetimes of transient intermediates and directing the reaction more efficiently towards product formation, thereby exerting kinetic control over the uncaging process. researchgate.netrsc.org

Advanced Methodologies and Future Research Directions

Development of Multicomponent and Multifunctional Photoresponsive Systems

The integration of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione into multicomponent and multifunctional systems is a promising avenue for creating sophisticated, light-responsive materials. The versatility of the o-nitrobenzyl caging group allows for its incorporation into various polymer networks and molecular assemblies, enabling precise spatiotemporal control over the release of the succinimide (B58015) moiety or the alteration of material properties. nih.govucl.ac.uk

Research Focus Areas:

Photo-responsive Polymers: By incorporating this compound as a pendant group or a cross-linker in polymers, materials that change their solubility, polarity, or mechanical properties upon UV irradiation can be developed. For instance, the photocleavage of the nitrobenzyl group can release hydrophilic carboxylic acid groups, transforming a hydrophobic surface into a hydrophilic one. ucl.ac.uk This principle can be used to create photopatternable substrates or smart surfaces with tunable wettability.

Dual-Stimuli Systems: A significant area of development is the creation of systems that respond to more than one type of stimulus. For example, combining the photo-cleavable this compound with a pH- or redox-sensitive moiety can result in materials that require two specific inputs to trigger a response, creating "AND" logic gates for controlled release or activation. nih.gov Such systems enhance the specificity and control over the desired function, which is particularly valuable in complex biological environments. ebi.ac.uk

Hybrid Micelles and Nanoparticles: The self-assembly of block copolymers containing this compound can lead to the formation of micelles or nanoparticles. These nanostructures can encapsulate other molecules, and their disassembly can be triggered by light, leading to the controlled release of the encapsulated cargo. nih.gov

System TypeStimuliPotential ApplicationKey Feature
Photo-responsive Polymer NetworkUV LightPhotolithography, Smart SurfacesLight-induced change in polarity/solubility. ucl.ac.uk
Dual-Responsive Block CopolymerUV Light & RedoxTargeted Drug Delivery"AND" logic for enhanced specificity. nih.govebi.ac.uk
Hybrid Micellar SystemUV Light & pHControlled ReleaseSequential or simultaneous response to multiple triggers. nih.gov

Strategies for Mitigating Photoproduct Interference in Complex Chemical Environments

A significant challenge in the application of o-nitrobenzyl photochemistry is the interference caused by the photoproducts, particularly the 2-nitrosobenzaldehyde derivative. This byproduct can be reactive and potentially toxic, and its absorbance may overlap with that of the parent compound, affecting the efficiency of the photocleavage process. nih.govresearchgate.net

Mitigation Strategies:

Chemical Modification: Altering the structure of the o-nitrobenzyl group can influence the properties of the photoproducts. For example, introducing substituents on the aromatic ring can shift the absorption spectra of both the starting material and the byproduct, potentially reducing spectral overlap. ebi.ac.uk

Supramolecular Encapsulation: A novel approach involves the use of host molecules, such as capsules or cyclodextrins, to sequester the nitroso byproduct upon its formation. This strategy can prevent the byproduct from interacting with the surrounding environment, thereby reducing its toxicity and potential for side reactions. nih.gov

Two-Photon Excitation: Employing two-photon absorption using near-infrared (NIR) light instead of UV light for cleavage offers several advantages. NIR light provides deeper tissue penetration and reduced phototoxicity. Furthermore, since the two-photon absorption cross-section of the byproduct may differ significantly from the parent compound, this can help to circumvent the issue of product inhibition. rsc.org

StrategyMechanismAdvantageReference
Chemical ModificationAlters electronic properties of chromophore and byproduct.Tunable absorption spectra, potentially higher quantum yields. ebi.ac.uk
Supramolecular EncapsulationSequesters the nitroso byproduct within a host molecule.Reduces toxicity and prevents side reactions of the byproduct. nih.gov
Two-Photon ExcitationUses two lower-energy photons for excitation.Deeper penetration in biological tissues, reduced phototoxicity. rsc.org

Computational Modeling and Theoretical Studies of Photochemical Pathways

Computational modeling and theoretical studies are indispensable tools for understanding the intricate mechanisms of the photochemical reactions of o-nitrobenzyl compounds. These studies provide insights into the excited state dynamics, reaction intermediates, and the factors that govern the efficiency of the photocleavage process. qub.ac.ukrsc.orgresearchgate.net

Key Areas of Theoretical Investigation:

Excited State Dynamics: Upon photoexcitation, the o-nitrobenzyl group can populate different singlet and triplet excited states. Theoretical calculations can elucidate the nature of these states (e.g., n,π* vs. π,π*) and the pathways of intersystem crossing and internal conversion. researchgate.net Studies have shown that both singlet and triplet states can be involved in the initial hydrogen abstraction step. mdpi.com

Reaction Intermediates and Transition States: The photochemical pathway involves several transient species, including the initial excited state, the aci-nitro intermediate, and cyclic intermediates like benzisoxazolidines. upenn.edu Density functional theory (DFT) and other quantum chemical methods can be used to calculate the geometries and energies of these intermediates and the transition states connecting them, providing a detailed map of the potential energy surface. qub.ac.ukresearchgate.net

Substituent Effects: Computational models can predict how substituents on the benzyl (B1604629) position or the aromatic ring affect the photochemical properties. For example, calculations can correlate the radical stabilization energies of leaving groups with the quantum yields of photorelease, providing a predictive tool for designing more efficient photolabile protecting groups. Theoretical studies have also explained how substituents can lead to non-reactive triplet states, which is crucial for designing new derivatives with desired photochemical reactivity. qub.ac.uk

Computational MethodFocus of StudyKey Insights
Time-Dependent DFT (TD-DFT)Excited states and absorption spectra.Nature of electronic transitions and prediction of absorption wavelengths. qub.ac.uk
Density Functional Theory (DFT)Reaction pathways, intermediates, and transition states.Energetics of the photochemical reaction and identification of key intermediates. researchgate.net
Molecular Mechanics (MMX)Structural parameters and steric effects.Correlation between ground-state conformation and photoreactivity. rsc.orgmdpi.com

Interfacing Photochemistry with Other Stimuli-Responsive Mechanisms

The true potential of this compound lies in its integration into multi-stimuli-responsive systems, where light is one of several triggers used to control a material's function. This approach allows for the creation of highly sophisticated materials with complex, programmable behaviors.

Examples of Multi-Stimuli Systems:

Light and pH: A system can be designed where photocleavage of the o-nitrobenzyl group releases an acidic or basic moiety, which then triggers a pH-responsive component of the system. For example, a polymer network could be designed to swell or collapse in response to a localized pH change induced by light. nih.gov

Light and Redox: Combining the photo-cleavable unit with a redox-sensitive group, such as a disulfide bond, allows for dual control. The system might require both light and a reducing environment (like that found inside cells) to release its payload, providing a higher level of targeting and control. nih.gov

Light and Temperature: Materials incorporating thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) alongside a photolabile group can exhibit both light- and temperature-dependent behavior. For instance, light could be used to trigger the release of a substance from a hydrogel, while temperature changes could modulate the release rate.

The development of such multi-stimuli systems requires a deep understanding of how the different responsive mechanisms interact and influence one another. The ability to precisely control material properties using a combination of triggers opens up new possibilities in fields ranging from drug delivery and tissue engineering to soft robotics and adaptive materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-nitrobenzyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of pyrrolidine-2,5-dione are often prepared by reacting amines with electrophilic partners (e.g., nitrobenzyl halides) under basic conditions. Huang and Wang ( ) utilized refluxing in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Key parameters include:

  • Temperature : 80–150°C (higher temperatures for faster kinetics but risk decomposition).

  • Catalyst : Amine bases (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃).

  • Purification : Column chromatography or recrystallization (common solvents: ethyl acetate/hexane) .

    • Data Example :
Reaction ConditionYield (%)Purity (HPLC)
DMF, K₂CO₃, 100°C75>95%
THF, Et₃N, 80°C6290%

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve bond lengths/angles (e.g., dihedral angles between nitrobenzyl and pyrrolidine rings; mean plane deviation <80° as in ) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include pyrrolidine-dione carbonyls (~170–175 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
  • IR : Stretching vibrations for C=O (~1770 cm⁻¹) and NO₂ (~1520 cm⁻¹) .

Q. What are the stability considerations for this compound under storage and reaction conditions?

  • Methodology : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC. Nitro groups are sensitive to light and reducing agents; store in amber vials at –20°C under inert gas. DFT studies ( ) suggest potential elimination pathways under acidic/basic conditions, forming maleimide derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction mechanisms involving this compound?

  • Methodology : Use Gaussian or ORCA software to model transition states and energy barriers. For example, Yan et al. ( ) analyzed tosylation-induced elimination via DFT, identifying a two-step mechanism with a rate-determining proton transfer (ΔG‡ = 25.3 kcal/mol). Key parameters:

  • Basis Set : B3LYP/6-31G(d,p) for geometry optimization.
  • Solvent Model : PCM for DMF or THF .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Polymorphism, twinning, and weak diffraction due to nitro group electron density.
  • Solutions :

  • Crystallization Solvent : Slow evaporation from ethanol/water mixtures.
  • Software : SHELXL ( ) for refining high-resolution data (R-factor <0.05).
  • Cryoprotection : Flash-cooling in liquid N₂ with 20% glycerol .

Q. How does the nitrobenzyl substituent influence the compound’s pharmacological activity in vitro?

  • Methodology : Screen for bioactivity (e.g., GABA transaminase inhibition via fluorometric assays). Jigarkumar et al. ( ) reported IC₅₀ values for analogous pyrrolidine-diones (100.5–160.4 µM) using vigabatrin as a reference. Key steps:

  • Enzyme Source : Rat brain homogenates.
  • Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. What strategies mitigate hazards during handling of nitro-containing derivatives like this compound?

  • Risk Mitigation :

  • Ventilation : Use fume hoods (≥0.5 m/s airflow).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with vermiculite; avoid combustion (risk of NOx release) .

Methodological Resources

  • Synthesis Protocols : .
  • Crystallography : .
  • Computational Modeling : .
  • Pharmacology : .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.